REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([Cl:15])(=O)C>>[CH3:1][O:2][CH:3]([Cl:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
27.08 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the low boiling point residue was removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |